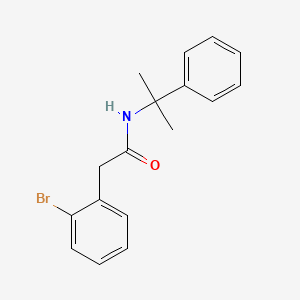

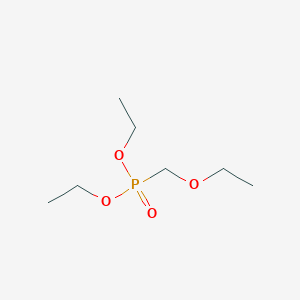

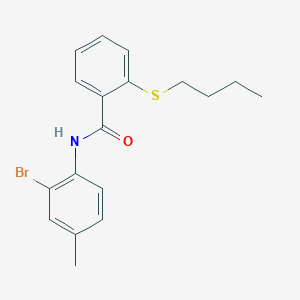

![molecular formula C17H14ClNO B1338861 4-[(4-氯-1-萘基)氧基]-3-甲基苯胺 CAS No. 83054-66-4](/img/structure/B1338861.png)

4-[(4-氯-1-萘基)氧基]-3-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

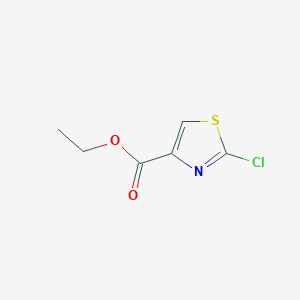

The compound 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine is a derivative of naphthyl phenylamine (NPA), which is a class of compounds known for their hole transport and luminescence properties. These compounds are of interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite-type solar cells. The presence of a chloro substituent on the naphthyl ring is likely to influence the electronic properties of the compound, as seen in similar NPA compounds .

Synthesis Analysis

While the specific synthesis of 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, the preparation of a related naphthyridine derivative involved a multi-step process including reduction, regioselective deprotonation, methylation, and elimination reactions . It is reasonable to infer that the synthesis of the compound would also require a multi-step approach, potentially involving the introduction of the chloro and methoxy groups through electrophilic aromatic substitution or related reactions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine has been studied using single crystal X-ray diffraction data. For example, the crystal and molecular structures of two chalcone derivative molecules were determined, revealing details about their crystal packing and intermolecular interactions . These findings can provide insights into how the chloro and methoxy substituents might affect the molecular conformation and packing of the compound .

Chemical Reactions Analysis

Naphthyl phenylamine derivatives participate in various chemical reactions due to their activated unsaturated systems. They can undergo conjugated addition reactions with carbanions in the presence of basic catalysts . The chloro substituent in 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine may also participate in nucleophilic substitution reactions, which could be useful in further chemical modifications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of NPA compounds are significantly influenced by their substituents. For example, the introduction of polar side groups such as methoxy, fluoro, and chloro has been shown to affect the transport and luminescence properties of these compounds. The hole mobilities of NPAs correlate with their dipole moments, with less polar compounds generally exhibiting higher mobilities . The luminescence properties of NPAs are also noteworthy, as they emit in the 420–440 nm range when used in OLEDs . The specific properties of 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine would need to be experimentally determined, but it is likely that the chloro substituent would decrease its hole mobility compared to less polar derivatives.

科学研究应用

合成与表征

与“4-[(4-氯-1-萘基)氧基]-3-甲基苯胺”类似的化合物的其中一个主要应用涉及它们的合成和表征,旨在了解它们的物理、化学和电子性质。例如,已经对三苯胺-3-己基噻吩低聚物杂化物进行了研究,它们在氮气气氛下是无定形的,并且在约 400°C 时热稳定。由于其最高占据分子轨道 (HOMO) 能级高,与 NPB 和 PEDOT 等众所周知的材料相当,这些化合物显示出作为空穴传输材料的巨大潜力 (Li 等人,2008 年)。

催化氧化

已研究含有萘基团的化合物在催化氧化过程中的作用。例如,使用铜胺催化剂对萘酚进行催化氧化展示了含萘基化合物在促进复杂氧化反应中的多功能性 (Brackman & Havinga,2010 年)。

发光和传输性质

极性侧基对萘基苯胺化合物传输和发光性质的影响已被广泛研究,突出了它们在有机发光二极管 (OLED) 和其他电子设备中的应用。这些研究揭示了结构修饰如何影响空穴迁移率和发射波长,这对于设计更有效的电子材料至关重要 (Tong 等人,2004 年)。

抗菌和抗氧化活性

对含萘基化合物的生物活性的探索延伸到它们的潜在抗菌和抗氧化应用。例如,由萘并[2,1-b]呋喃-2-甲酰胺合成的化合物已被表征为具有显着的抗菌和抗氧化特性,这对于开发新的治疗剂至关重要 (Devi 等人,2010 年)。

金属离子的化学传感器

基于萘醌衍生物开发的化学传感器用于检测金属离子展示了这些化合物的另一个引人入胜的应用。此类传感器可以与金属离子选择性配位,提供一种比色法来检测各种环境中铜离子 (Cu2+) 的存在 (Gosavi-Mirkute 等人,2017 年)。

作用机制

属性

IUPAC Name |

4-(4-chloronaphthalen-1-yl)oxy-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-11-10-12(19)6-8-16(11)20-17-9-7-15(18)13-4-2-3-5-14(13)17/h2-10H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCASPKBYIAQRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=C(C3=CC=CC=C32)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531696 |

Source

|

| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83054-66-4 |

Source

|

| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

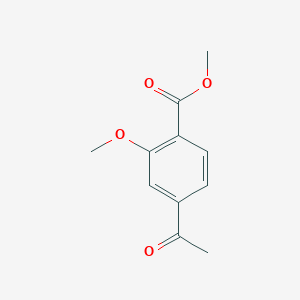

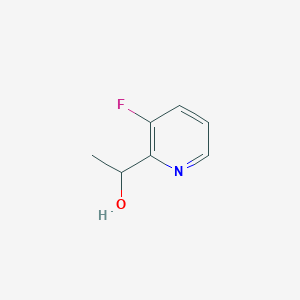

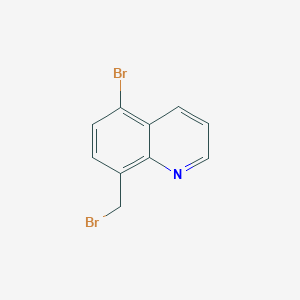

![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)